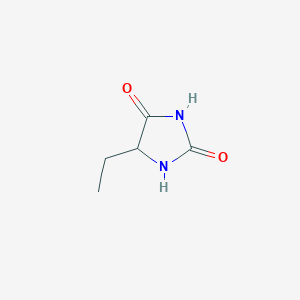

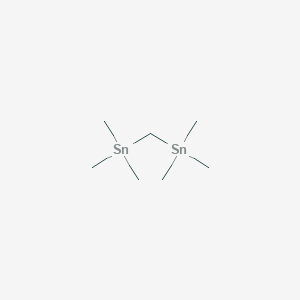

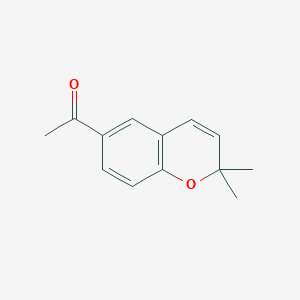

![molecular formula C16H10N2O B101514 Benzo[a]phenazine, 7-oxide CAS No. 18636-86-7](/img/structure/B101514.png)

Benzo[a]phenazine, 7-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[a]phenazine, 7-oxide is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a potent inducer of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins. Benzo[a]phenazine, 7-oxide has been extensively studied for its potential use in scientific research.

Mecanismo De Acción

Benzo[a]phenazine, 7-oxide induces cytochrome P450 enzymes by binding to the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that regulates the expression of many genes involved in drug metabolism and detoxification. Upon binding of Benzo[a]phenazine, 7-oxide to the AhR, the receptor translocates to the nucleus where it binds to specific DNA sequences and activates the transcription of target genes.

Efectos Bioquímicos Y Fisiológicos

The induction of cytochrome P450 enzymes by Benzo[a]phenazine, 7-oxide has several biochemical and physiological effects. It increases the metabolism of drugs and toxins, leading to their elimination from the body. This can result in decreased drug efficacy or increased drug toxicity. Additionally, the induction of cytochrome P450 enzymes can lead to the production of reactive metabolites that can cause cellular damage and contribute to the development of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of Benzo[a]phenazine, 7-oxide in lab experiments has several advantages. It is a potent inducer of cytochrome P450 enzymes, allowing for the study of drug metabolism and detoxification. Additionally, it is a relatively inexpensive and easy-to-use compound. However, there are also limitations to its use. Benzo[a]phenazine, 7-oxide is a potent carcinogen and must be handled with care. Additionally, its induction of cytochrome P450 enzymes is not specific to individual enzymes, leading to potential off-target effects.

Direcciones Futuras

There are several future directions for the study of Benzo[a]phenazine, 7-oxide. One area of research is the development of more specific inducers of cytochrome P450 enzymes. This would allow for the study of individual enzymes and their specific roles in drug metabolism and detoxification. Additionally, the development of new methods for the detection of reactive metabolites would aid in the study of the potential toxic effects of cytochrome P450 enzyme induction. Finally, the study of the role of cytochrome P450 enzymes in drug-drug interactions and drug efficacy would lead to the development of more effective and safer drugs.

Métodos De Síntesis

The synthesis of Benzo[a]phenazine, 7-oxide involves the oxidation of Benzo[a]phenazine using a variety of oxidizing agents such as potassium permanganate, chromium trioxide, and peracids. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, reaction time, and the concentration of the oxidizing agent.

Aplicaciones Científicas De Investigación

Benzo[a]phenazine, 7-oxide has been widely used in scientific research as an inducer of cytochrome P450 enzymes. It is used to study the metabolism of various drugs and toxins. Additionally, Benzo[a]phenazine, 7-oxide has been used to investigate the role of cytochrome P450 enzymes in drug-drug interactions, drug toxicity, and drug efficacy.

Propiedades

Número CAS |

18636-86-7 |

|---|---|

Nombre del producto |

Benzo[a]phenazine, 7-oxide |

Fórmula molecular |

C16H10N2O |

Peso molecular |

246.26 g/mol |

Nombre IUPAC |

7-oxidobenzo[a]phenazin-7-ium |

InChI |

InChI=1S/C16H10N2O/c19-18-14-8-4-3-7-13(14)17-16-12-6-2-1-5-11(12)9-10-15(16)18/h1-10H |

Clave InChI |

AXRCMVJRLLPGTB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=[N+](C4=CC=CC=C4N=C32)[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=[N+](C4=CC=CC=C4N=C32)[O-] |

Sinónimos |

Benzo[a]phenazine 7-oxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

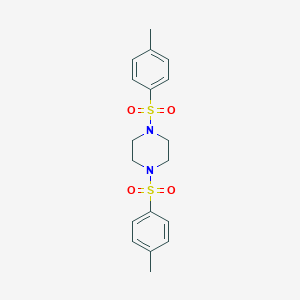

![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)

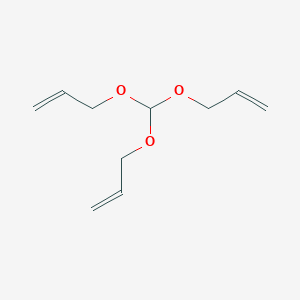

![Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B101437.png)

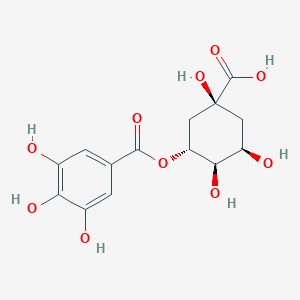

![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)